molecular formula C13H23CaN5O8+2 B605318 Allantoin calcium pantothenate CAS No. 4207-41-4

Allantoin calcium pantothenate

Cat. No.: B605318
CAS No.: 4207-41-4
M. Wt: 417.43 g/mol
InChI Key: RKHUXMOKLPDAKM-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra reveal functional groups from both allantoin and pantothenate:

Peak (cm⁻¹) Assignment
3200–3400 N–H/O–H stretching (urea, hydroxyl)
1680–1720 C=O stretching (amide I, carboxylate)
1540–1580 N–H bending (amide II)
1250–1300 C–N stretching (amide III)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O) :
    • δ 1.25 ppm (s, 6H, –C(CH₃)₂ in pantothenate).
    • δ 3.42 ppm (t, 2H, –CH₂–NH– in β-alanine).

      – δ 4.00 ppm (m, 1H, chiral –CH(OH)– in pantothenate).
  • ¹³C NMR : Signals at 175–180 ppm (carbonyl carbons) and 65–70 ppm (hydroxyl-bearing carbons).

Raman Spectroscopy

Raman shifts at 880 cm⁻¹ (C–N stretching) and 1650 cm⁻¹ (C=O symmetric stretching) confirm the coexistence of allantoin and pantothenate moieties.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not explicitly reported. However, synthesis protocols indicate:

  • Stability : The compound remains stable up to 93°C (200°F) during drying.
  • Decomposition : At higher temperatures, degradation proceeds via:
    • Cleavage of the calcium-carboxylate bond, releasing free pantothenic acid.
    • Thermal decomposition of allantoin into urea and glyoxylic acid derivatives.

Encapsulation with fatty alcohols (e.g., cetyl alcohol) enhances thermal resistance by forming a protective matrix around particles.

Table 1. Key Physicochemical Properties

Property Value/Description Source
Molecular Weight 417.43 g/mol
Rotatable Bonds 7
Solubility Water: >3% w/v; Insoluble in oils
Melting Point Decomposes above 93°C

Properties

CAS No.

4207-41-4

Molecular Formula

C13H23CaN5O8+2

Molecular Weight

417.43 g/mol

IUPAC Name

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C9H17NO5.C4H6N4O3.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3(10)6-1-2(9)8-4(11)7-1;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);1H,(H3,5,6,10)(H2,7,8,9,11);/q;;+2/t7-;;/m0../s1

InChI Key

RKHUXMOKLPDAKM-KLXURFKVSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Allantoin calcium pantothenate

Origin of Product

United States

Comparison with Similar Compounds

Calcium Pantothenate vs. Dexpanthenol (Alcohol Analog)

Property Calcium Pantothenate Dexpanthenol
Chemical Nature Calcium salt of pantothenic acid Stable alcohol analog of pantothenic acid
Mechanism Precursor for CoA synthesis; MMP-3-mediated wound healing Converts to pantothenic acid in skin; enhances hydration
Applications Feed additives, systemic supplements, wound healing Topical dermatological therapies (e.g., burns, ulcers)
Stability High stability; suitable for long-term storage Less stable in aqueous environments

Key Findings :

  • Calcium pantothenate shows superior systemic efficacy in wound healing (MMP-3-dependent pathways), while dexpanthenol is better suited for topical use due to its localized conversion to active vitamin B5 .

Calcium Pantothenate vs. D-Panthenol (Feed Additives)

Property Calcium Pantothenate D-Panthenol
Authorization Approved for use in feed and water Approved for use in water only
Bioavailability Slow release due to salt form; ideal for sustained nutrition Rapid absorption in water; short-term supplementation
Efficacy in Animals Enhances milk production in dairy cows when combined with thiamine Limited data on long-term efficacy

Key Findings :

  • Calcium pantothenate is more versatile in feed applications, while D-panthenol is restricted to aqueous formulations .

Calcium Pantothenate vs. Sodium Pantothenate

Property Calcium Pantothenate Sodium Pantothenate
Stability Highly stable; resistant to moisture and heat Hygroscopic; degrades faster in humid conditions
Applications Preferred in pharmaceuticals and feed additives Rarely used due to instability
Regulatory Status Widely authorized (e.g., EU, FDA) Limited commercial use

Key Findings :

  • Calcium pantothenate’s stability under diverse conditions makes it the industry standard .

Calcium Pantothenate vs. Allantoin

Property Calcium Pantothenate Allantoin
Primary Function CoA synthesis; systemic metabolic support Keratolytic agent; promotes skin cell proliferation
Applications Nutritional supplements, wound healing Skincare products (e.g., moisturizers, anti-aging creams)
Mechanistic Role MMP-3 activation for tissue repair Urea derivative; enhances moisture retention

Key Findings :

  • While calcium pantothenate supports systemic healing and metabolism, allantoin is exclusively used for topical skin repair .

Calcium Pantothenate vs. Zinc Sulfate/Minoxidil (Hair Loss)

Property Calcium Pantothenate Zinc Sulfate Minoxidil
Mechanism Supports follicle metabolism via CoA synthesis Anti-inflammatory; reduces DHT Vasodilator; prolongs anagen phase
Efficacy in Trials Moderate improvement in hair density Limited standalone efficacy High efficacy (gold standard)
Administration Oral or topical Oral Topical

Key Findings :

  • Calcium pantothenate showed moderate efficacy in hair loss trials but is less potent than minoxidil .

Research Highlights and Data Tables

Table 1: Calcium Pantothenate in Wound Healing (MMP-3 Dependency)

Model Wound Closure Rate (Calcium Pantothenate) Wound Closure Rate (Control)
MMP-3-expressing 85% faster closure 50%
MMP-3 knockdown 60% faster closure 30%

Table 2: Market Concentration of Calcium Pantothenate (2021)

Market Share Top 6 Suppliers
Global Production ~90% concentrated among leading manufacturers

Preparation Methods

Optimized Reaction Conditions

Key parameters include:

  • Solvent Volume : Non-critical, provided full dissolution occurs.

  • Temperature : Boiling water ensures solubility without decomposition.

  • Drying : Vacuum evaporation below 200°F preserves thermal stability.

Table 1: Representative Solvent-Based Syntheses

Reactants (g)Solvent Volume (mL)Drying Temp (°F)Micronized Size (µm)Yield (%)
250g allantoin + 750g Ca pantothenate2500 + 22502004–10100
92g pantothenic acid + 10.5g Ca(OH)₂ + 43g allantoin10160–200<10100

Damp Mass Method for Direct Mixing

An alternative approach bypasses full dissolution by dampening allantoin with minimal hot water (3–5 mL per 250g allantoin) before mixing with calcium pantothenate. This damp mass undergoes high-shear mixing and micronization, achieving the same 100% yield as solvent-based methods. The reduced solvent volume lowers energy costs during drying, making this method industrially scalable.

Encapsulation with Fatty Alcohols

To enhance stability or modify release kinetics, this compound is encapsulated using cetyl or myristyl alcohol. The patent describes suspending 60–90g of the compound in molten fatty alcohol (5–40g), followed by cooling and micronization to 4–10 µm.

Table 2: Encapsulation Parameters

Allantoin Ca Pantothenate (g)Fatty Alcohol (g)Melting Temp (°F)Micronized Size (µm)
6040 (cetyl)160–1704–10
6040 (myristyl)160–1704–10

Critical Analysis of Micronization

Micronization to ≤10 µm is indispensable for ensuring complete reaction and product uniformity. Particle-size reduction increases surface area, facilitating intimate contact between reactants. Comparative studies in CA1117539A demonstrate that omitting micronization results in incomplete reaction (90–95% yield), whereas post-micronization achieves 100% conversion.

Thermodynamic and Kinetic Considerations

The reaction’s exothermic nature necessitates precise temperature control. Elevated temperatures during drying (>200°F) risk thermal degradation, while insufficient heating prolongs evaporation. The patent emphasizes vacuum drying to accelerate solvent removal without overheating.

Industrial Scalability and Environmental Impact

Solvent-based methods generate wastewater requiring distillation recovery, whereas damp mass techniques reduce solvent use by 90%. Encapsulation adds cost but enables targeted delivery in topical formulations, justifying the expense for high-value pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allantoin calcium pantothenate
Reactant of Route 2
Reactant of Route 2
Allantoin calcium pantothenate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.